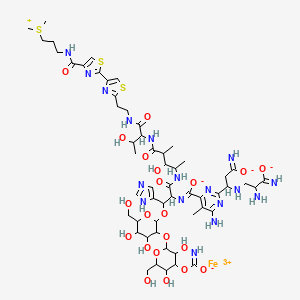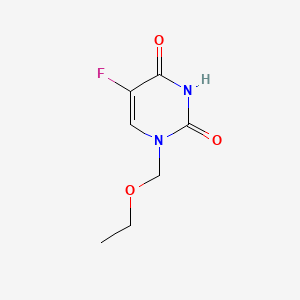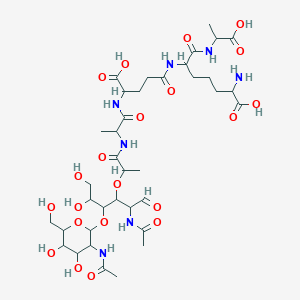
羧甲基纤维素钠
描述
. It is often used in its sodium salt form, sodium carboxymethyl cellulose. This compound is widely used in various industries due to its unique properties, such as high viscosity, non-toxicity, and hypoallergenic nature .
科学研究应用
CARBOXYMETHYL CELLULOSE has a wide range of scientific research applications, including:
作用机制
Target of Action
Croscarmellose, also known as Carmellose, Carboxymethyl Cellulose, or Carboxymethylcellulose, is primarily used as a superdisintegrant in pharmaceutical formulations . Its primary target is the tablet or capsule in which it is included. It facilitates the disintegration of these solid dosage forms when they come into contact with physiological fluids .
Mode of Action
Croscarmellose operates through a swelling mechanism . When it comes into contact with water or bodily fluids, it swells and absorbs many times its weight in water . This swelling creates pressure within the tablet or capsule, disrupting the bonds between the particles and leading to disintegration . This rapid disintegration enhances the dissolution of the active pharmaceutical ingredient (API), improving its bioavailability .
Biochemical Pathways
Instead, its role is to facilitate the breakdown of pharmaceutical tablets or capsules, enabling the API contained within these dosage forms to be released and absorbed into the body more efficiently .
Pharmacokinetics
The pharmacokinetic properties of Croscarmellose are not typically evaluated as it is not absorbed into the body. Instead, its function is to improve the pharmacokinetics of the API in the dosage form. By promoting rapid disintegration, Croscarmellose helps to increase the rate at which the API is released, dissolved, and subsequently absorbed into the body .
Result of Action
The primary result of Croscarmellose’s action is the rapid disintegration of the tablet or capsule in which it is included. This leads to an increase in the surface area of the API, enhancing its dissolution and absorption into the body . This can lead to a more rapid onset of action for the API, as well as potentially improved bioavailability .
Action Environment
The action of Croscarmellose is influenced by the environment in which it is placed. In the presence of water or physiological fluids, it swells and absorbs water, leading to the disintegration of the dosage form . The rate and extent of this process can be influenced by factors such as the pH of the environment, the presence of other excipients in the formulation, and the physical characteristics of the dosage form .
生化分析
Biochemical Properties
Carmellose plays a significant role in biochemical reactions, primarily as a viscosity modifier and stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, carmellose can bind to corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1 . This interaction prolongs the retention time of carmellose on the ocular surface, making it effective in treating dry eye symptoms . Additionally, carmellose’s anionic charge and mucoadhesive properties allow it to form stable complexes with positively charged proteins and enzymes, enhancing its functionality in various applications .
Cellular Effects
Carmellose influences various cellular processes and functions. In ocular applications, carmellose sodium eye drops help alleviate dry eye symptoms by forming a protective layer on the corneal surface, which reduces irritation and enhances moisture retention . This compound can also impact cell signaling pathways and gene expression by interacting with cell surface receptors and modulating the activity of specific enzymes . Furthermore, carmellose’s ability to form viscous solutions can affect cellular metabolism by altering the diffusion rates of nutrients and waste products .
Molecular Mechanism
At the molecular level, carmellose exerts its effects through several mechanisms. It binds to corneal epithelial cells via glucose receptors, which enhances its retention time on the ocular surface . Carmellose also interacts with various biomolecules through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, carmellose can inhibit the activity of certain proteases by forming stable complexes with them, thereby protecting tissues from enzymatic degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carmellose can change over time due to factors such as stability and degradation. Carmellose is generally stable under standard conditions, but its viscosity and effectiveness can decrease over time if exposed to extreme pH or temperature . Long-term studies have shown that carmellose can maintain its protective effects on the ocular surface for extended periods, although its efficacy may diminish with prolonged use . Additionally, carmellose’s degradation products are typically non-toxic and do not accumulate in tissues .
Dosage Effects in Animal Models
The effects of carmellose vary with different dosages in animal models. At low doses, carmellose is generally well-tolerated and effective in alleviating symptoms of dry eye and other conditions . At high doses, carmellose can cause adverse effects such as eye irritation and discomfort . Toxicity studies in rats have shown that carmellose has a high oral LD50, indicating low acute toxicity . Nonetheless, it is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
Carmellose is involved in various metabolic pathways, primarily related to carbohydrate metabolism. It is a derivative of cellulose, a linear polysaccharide of anhydro-glucose connected by β-1,4-glycosidic bonds . In the body, carmellose can be partially hydrolyzed by enzymes such as cellulases, leading to the release of glucose and other metabolites . These metabolites can then enter glycolysis and the citric acid cycle, contributing to cellular energy production .
Transport and Distribution
Carmellose is transported and distributed within cells and tissues through various mechanisms. In ocular applications, carmellose sodium eye drops are absorbed by the corneal epithelial cells and distributed across the ocular surface . The compound’s mucoadhesive properties enhance its retention time, allowing it to form a protective layer that shields the eyes from environmental irritants . Additionally, carmellose can interact with transporters and binding proteins, facilitating its distribution within tissues .
Subcellular Localization
The subcellular localization of carmellose is primarily in the extracellular matrix and cell surface. In ocular applications, carmellose forms a protective layer on the corneal surface, where it interacts with cell surface receptors and proteins . This localization is crucial for its function as a lubricant and protective agent. Additionally, carmellose can be targeted to specific cellular compartments through post-translational modifications and binding interactions with targeting signals .
准备方法
CARBOXYMETHYL CELLULOSE is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The process involves the following steps:
Alkalization: Cellulose is treated with an aqueous solution of sodium hydroxide to produce alkali cellulose.
Etherification: Alkali cellulose reacts with chloroacetic acid to form carboxymethyl cellulose.
Purification: The resultant mixture contains approximately 60% carboxymethyl cellulose and 40% salts (sodium chloride and sodium glycolate). This product, called technical carboxymethyl cellulose, is used in detergents.
化学反应分析
CARBOXYMETHYL CELLULOSE undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide, carboxymethyl groups can be further oxidized.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The carboxymethyl groups can participate in substitution reactions with other chemical groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, nitrogen dioxide, chlorite.
Reducing agents: Specific reducing agents under controlled conditions.
Substitution reagents: Various chemical groups that can replace the carboxymethyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
CARBOXYMETHYL CELLULOSE is often compared with other cellulose derivatives, such as:
Hydroxyethyl cellulose: Similar in its use as a thickener and stabilizer but differs in its chemical structure and solubility properties.
Methyl cellulose: Used as a thickener and emulsifier, but it forms gels upon heating, unlike carmellose.
Hydroxypropyl cellulose: Used in pharmaceutical formulations for its film-forming properties and solubility in organic solvents.
CARBOXYMETHYL CELLULOSE is unique due to its high viscosity, non-toxicity, and hypoallergenic nature, making it suitable for a wide range of applications .
属性
IUPAC Name |
acetic acid;2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h1,3-6,8-12H,2H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHCJDRQFCCTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White granular solid; [Sigma-Aldrich MSDS] | |
| Record name | Carboxymethyl cellulose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Carboxymethylcellulose binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1. The residence time of carboxymethylcellulose bound to corneal cells is approximately 2 hours as indicated by a short-term binding assay. Binding of carboxymethylcellulose to the matrix proteins stimulated corneal epithelial cell attachment, migration, and re-epithelialization of corneal wounds. | |
| Record name | Carboxymethylcellulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9000-11-7 | |
| Record name | Carboxymethylcellulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxymethylcellulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cellulose, carboxymethyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, carboxymethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Carmellose functions as a superdisintegrant by rapidly absorbing water and swelling upon contact with dissolution media. This swelling action generates significant pressure within the tablet matrix, causing it to break apart and enhance drug dissolution [, ].
ANone: While carmellose primarily aids in tablet disintegration, it can indirectly affect the drug release profile. Enhanced disintegration typically leads to increased surface area of the drug particles available for dissolution, potentially resulting in faster and more complete drug release [, , ].
ANone: Carmellose sodium possesses a variable molecular weight due to its polymeric nature. Its structure comprises a cellulose backbone with carboxymethyl groups (-CH2-COOH) attached to the glucose units. The sodium salt form is commonly used [].
ANone: Fourier-transform infrared spectroscopy (FTIR) is frequently employed to characterize carmellose and ascertain its compatibility with other excipients. FTIR analysis can identify characteristic peaks corresponding to the functional groups present in carmellose, aiding in its identification and quality control [, , , ].
ANone: Carmellose demonstrates excellent compatibility with a wide array of pharmaceutical excipients and is stable across a broad pH range. This versatility makes it suitable for use in diverse formulations, including tablets, capsules, and orally disintegrating tablets [, , , , ].
ANone: Carmellose is primarily employed as a pharmaceutical excipient due to its physicochemical properties. There is no scientific evidence supporting any inherent catalytic activity of carmellose [, ].
ANone: Computational modeling of carmellose has focused on understanding its hydration behavior and the mechanism of tablet disintegration. Molecular dynamics simulations can provide insights into the interactions between carmellose, water molecules, and other excipients, offering valuable information for optimizing tablet formulations [].
ANone: The degree of substitution of carboxymethyl groups significantly influences carmellose's properties. Higher degrees of substitution generally result in increased water solubility and swelling capacity, thereby enhancing its disintegrant efficacy [, , ].
ANone: Carmellose's performance can be further optimized by combining it with other superdisintegrants, employing suitable processing techniques, and adjusting formulation parameters like particle size and compression force [, , , , ].
ANone: Carmellose sodium is generally recognized as safe (GRAS) by regulatory agencies for use in pharmaceutical formulations. It is well-tolerated and exhibits low toxicity [, , , ].
ANone: Carmellose is not absorbed from the gastrointestinal tract and is primarily excreted unchanged in the feces. It is considered pharmacologically inert [, ].
ANone: Disintegration time and dissolution testing are routinely performed in vitro to evaluate the disintegrant efficacy of carmellose. These tests measure the time taken for a tablet to disintegrate and the rate at which the drug dissolves in a specific medium, respectively [, ].
ANone: Carmellose does not possess any inherent pharmacological activity and therefore is not susceptible to resistance mechanisms. It functions solely as a pharmaceutical excipient [, ].
ANone: While primarily employed as a disintegrant, carmellose can be incorporated into novel drug delivery systems, such as mucoadhesive films, to potentially achieve localized drug release in the oral cavity [, ].
ANone: Various methods, including titrimetric and spectrophotometric techniques, can be used to quantify carmellose in pharmaceutical formulations. The choice of method depends on factors like sensitivity, specificity, and the presence of interfering excipients [, ].
ANone: Factors such as the concentration of carmellose, particle size, tablet hardness, and the presence of other excipients can influence the dissolution rate of tablets containing carmellose. Optimization of these parameters is essential for achieving the desired drug release profile [, ].
ANone: Method validation for carmellose quantification involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability to ensure reliable and reproducible results [, ].
ANone: Stringent quality control measures are implemented throughout the manufacturing process of carmellose, encompassing raw material testing, in-process controls, and finished product analysis, to ensure its compliance with established specifications and regulatory standards [].
ANone: Carmellose is not known to significantly interact with drug transporters. Its primary role is localized to the tablet matrix and does not involve systemic absorption [, , ].
ANone: Carmellose is not metabolized in the body and does not influence the activity of drug-metabolizing enzymes.
ANone: Carmellose sodium is biocompatible, demonstrating good tolerability in biological systems. It is also biodegradable, breaking down into natural components and posing minimal environmental risk [, ].
ANone: Yes, several alternative superdisintegrants are available, including crospovidone, sodium starch glycolate, and low-substituted hydroxypropyl cellulose. The choice of superdisintegrant depends on factors like drug properties, formulation requirements, and cost considerations [, , , ].
ANone: Responsible waste management practices for carmellose involve minimizing waste generation, promoting recycling of packaging materials, and ensuring appropriate disposal methods in compliance with local regulations [].
ANone: Numerous research databases, scientific publications, and industry resources provide valuable information on carmellose, its properties, applications, and regulatory aspects [, ].
ANone: The introduction of carmellose as a pharmaceutical excipient marked a significant advancement in tablet formulation, enabling the development of fast-dissolving and orally disintegrating tablets that enhance patient compliance and drug delivery [, ].
ANone: Research on carmellose's physicochemical properties and its interactions with other materials extends beyond pharmaceuticals and finds applications in diverse fields, including food science, cosmetics, and materials science [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


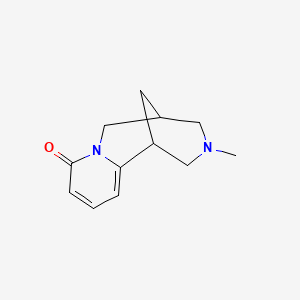
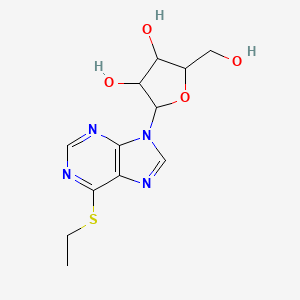

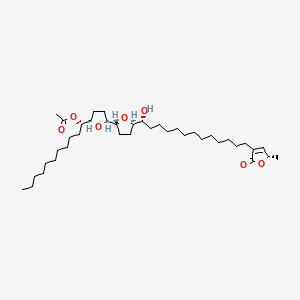
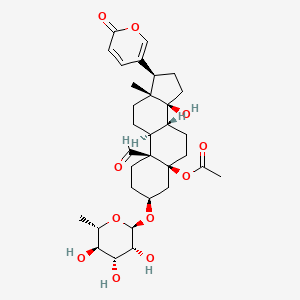

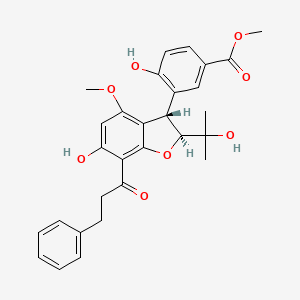
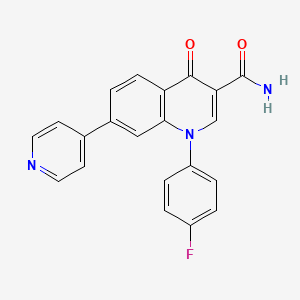

![3-(1,4a-dimethyl-5,6,7,7a-tetrahydro-2H-cyclopenta[b]pyridin-4-yl)phenol](/img/structure/B1200009.png)

